

# Application Notes and Protocols: 3,5-Dimethyl-4-hydroxybenzaldehyde as a Fragrance Ingredient

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906

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## Introduction

**3,5-Dimethyl-4-hydroxybenzaldehyde** (CAS No. 2233-18-3), also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] As a fragrance ingredient, it is noted for its pleasant aroma.[2] Beyond its olfactory properties, this compound is recognized for its antioxidant potential, making it a valuable ingredient in cosmetic formulations aimed at protecting the skin from oxidative stress.[3] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of more complex molecules, including the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1]

This document provides detailed application notes and experimental protocols for the use and evaluation of **3,5-dimethyl-4-hydroxybenzaldehyde**, with a focus on its role as a fragrance ingredient and its associated biological activities.

## Physicochemical and Olfactory Properties

While a detailed public description of the olfactory profile of **3,5-dimethyl-4-hydroxybenzaldehyde** is not readily available, its structural analog, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), is described as having a "sweet, balsamic-floral odor"

with notes in common with vanillin, but more floral and slightly greener.<sup>[4]</sup> This suggests that **3,5-dimethyl-4-hydroxybenzaldehyde** may possess a similarly complex and pleasant aroma.

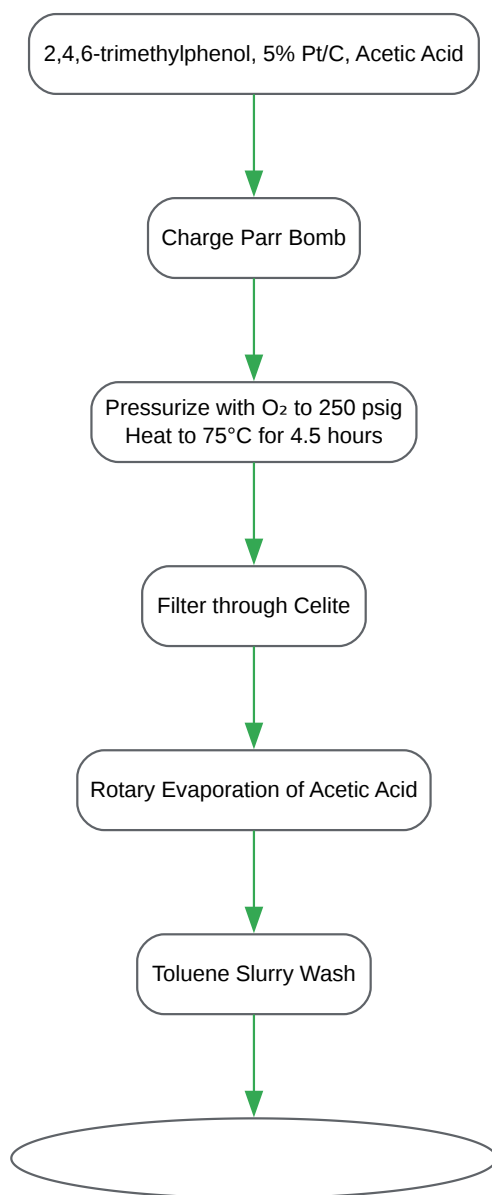
Table 1: Physicochemical Properties of **3,5-Dimethyl-4-hydroxybenzaldehyde**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[5]
Molecular Weight	150.17 g/mol	[5]
CAS Number	2233-18-3	[5]
Appearance	Tan to light brown crystalline powder	[2]
Melting Point	112-114 °C	[5]
Boiling Point	263.9 ± 35.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]

## Synthesis Protocol

A common method for the synthesis of **3,5-dimethyl-4-hydroxybenzaldehyde** is through the oxidation of 2,4,6-trimethylphenol.

Experimental Workflow for Synthesis



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Caption: Synthesis of **3,5-Dimethyl-4-hydroxybenzaldehyde**.

Protocol:

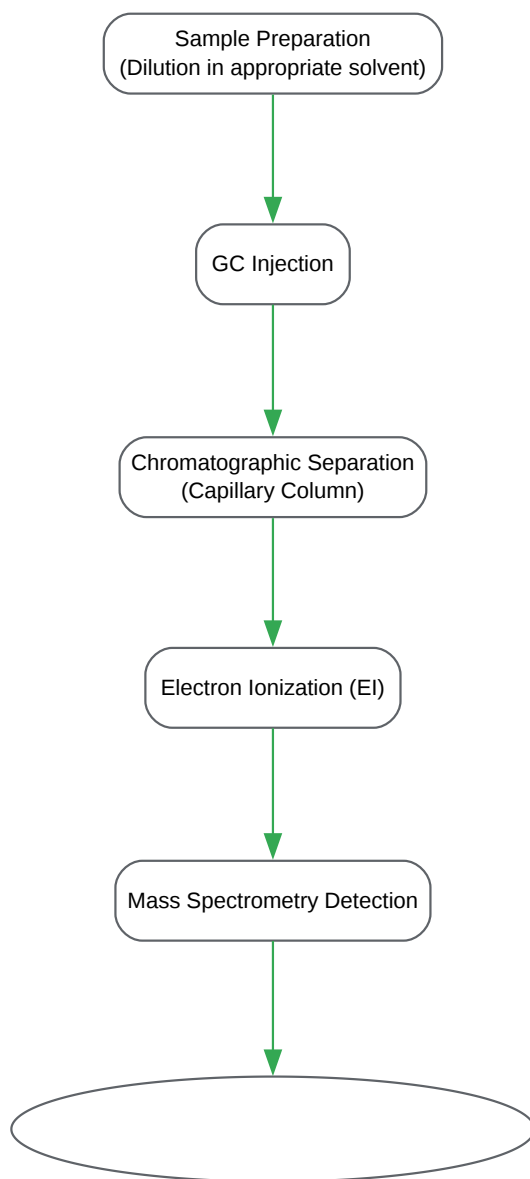
- **Reaction Setup:** In a 300-mL stainless steel Parr bomb, combine 25 g of 2,4,6-trimethylphenol, 2.0 g of 5% platinum on carbon, and 75 mL of acetic acid.
- **Reaction Conditions:** Seal the Parr bomb and pressurize it to 250 psig with oxygen. Heat the mixture to 75°C and maintain this temperature for 4.5 hours with stirring.
- **Work-up:** After the reaction is complete, cool the bomb to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.
- **Isolation:** Remove the acetic acid from the filtrate by rotary evaporation.
- **Purification:** The resulting crude product can be further purified by washing with a toluene slurry to yield **3,5-dimethyl-4-hydroxybenzaldehyde**.

## Analytical Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for determining the purity of **3,5-dimethyl-4-hydroxybenzaldehyde** and for identifying it within a fragrance mixture.

Experimental Workflow for GC-MS Analysis



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Caption: GC-MS Analysis Workflow.

Protocol:

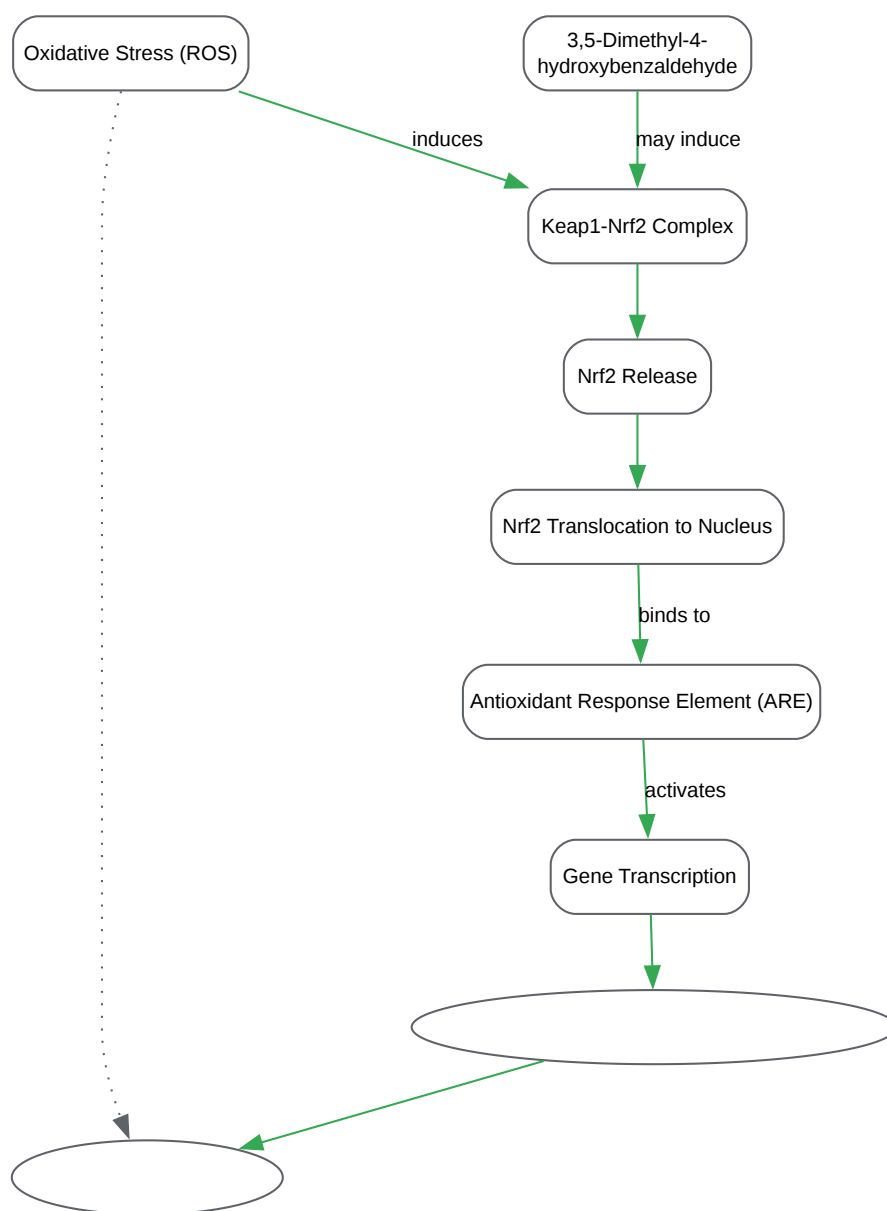
- Sample Preparation: Prepare a 1 mg/mL stock solution of **3,5-dimethyl-4-hydroxybenzaldehyde** in a suitable solvent such as methanol or ethyl acetate. For fragrance oil analysis, dilute the oil in the same solvent.
- GC Conditions (Example):
  - Injector: Split/splitless, 250°C.
  - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- MS Conditions (Example):
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230°C.
- Data Analysis: Identify the **3,5-dimethyl-4-hydroxybenzaldehyde** peak by its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation. Purity can be estimated by the relative peak area.

## Biological Activity and Associated Protocols

### Antioxidant Activity

Phenolic compounds like **3,5-dimethyl-4-hydroxybenzaldehyde** are known for their antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This activity can be a result of the activation of the Keap1-Nrf2 signaling pathway.

#### Proposed Keap1-Nrf2 Signaling Pathway



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Caption: Proposed Keap1-Nrf2 Signaling Pathway Activation.

## DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

- Reagent Preparation:
  - Prepare a 0.1 mM solution of DPPH in methanol.
  - Prepare a series of concentrations of **3,5-dimethyl-4-hydroxybenzaldehyde** in methanol.
  - Use ascorbic acid or Trolox as a positive control.
- Assay Procedure:
  - In a 96-well plate, add 50  $\mu$ L of the test compound or control solution to 150  $\mu$ L of the DPPH solution.
  - For the blank, use 50  $\mu$ L of methanol.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
- Data Analysis: Determine the IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

## Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe<sup>3+</sup>) to ferrous iron (Fe<sup>2+</sup>).

Protocol:

- Reagent Preparation:
  - FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl<sub>3</sub>·6H<sub>2</sub>O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
  - Prepare a series of concentrations of **3,5-dimethyl-4-hydroxybenzaldehyde** in methanol.
  - Use a known concentration of FeSO<sub>4</sub>·7H<sub>2</sub>O to create a standard curve.
- Assay Procedure:
  - In a 96-well plate, add 20 µL of the test compound, standard, or blank (methanol) to 180 µL of the FRAP reagent.
  - Incubate the plate at 37°C for 30 minutes.
- Measurement: Measure the absorbance at 593 nm using a microplate reader.
- Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO<sub>4</sub>·7H<sub>2</sub>O. The results are typically expressed as µmol of Fe<sup>2+</sup> equivalents per gram of the compound.

Table 2: Antioxidant Activity of Related Hydroxybenzaldehydes (for reference)

Compound	Assay	IC <sub>50</sub> / Activity	Reference(s)
3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative (Arylidene flavanone)	DPPH	70.8% inhibition at 100 µM	
p-Hydroxybenzaldehyde	Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway	Protective against oxidative stress	

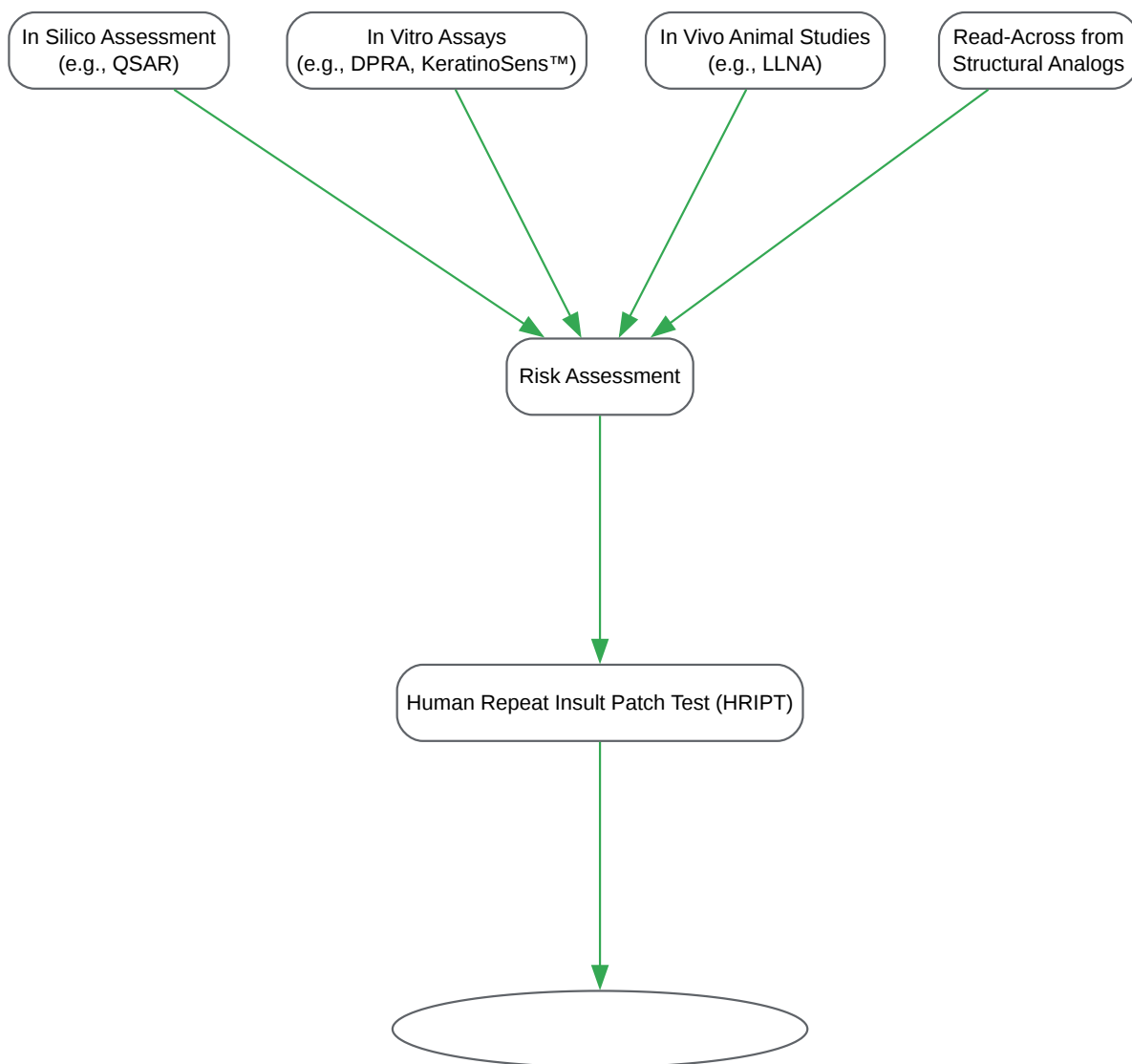
Note: Specific quantitative antioxidant data for **3,5-dimethyl-4-hydroxybenzaldehyde** is not readily available in the reviewed literature. The data for related compounds are provided for context.

## Safety Evaluation

### Skin Sensitization

The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint. The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to assess this potential.

Logical Relationship for Skin Sensitization Assessment



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Caption: Skin Sensitization Assessment Workflow.

HRIPT Protocol Overview:

- Induction Phase: A patch containing the test material at a specific concentration in a suitable vehicle is applied to the skin of human volunteers for 24-48 hours. This is repeated 9 times over a 3-week period.
- Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.
- Challenge Phase: A challenge patch with the test material is applied to a new site on the skin to determine if sensitization has occurred.
- Evaluation: The site is scored for any signs of an allergic reaction (e.g., erythema, edema).

## Potential for Endocrine Disruption

**3,5-Dimethyl-4-hydroxybenzaldehyde** has been identified as a potential endocrine-disrupting compound.[6] Further investigation using validated assays is required to confirm this activity.

Experimental Assays for Endocrine Disruption:

- Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays: These in vitro assays measure the ability of a compound to bind to the ER and AR, which is a primary mechanism of endocrine disruption.
- ER and AR Transcriptional Activation Assays: These cell-based assays determine whether the binding of a compound to the ER or AR leads to the activation or inhibition of gene transcription.

## Conclusion

**3,5-Dimethyl-4-hydroxybenzaldehyde** is a versatile compound with established applications in the fragrance industry and potential uses in cosmetics and pharmaceuticals due to its antioxidant properties. The protocols provided herein offer a framework for the synthesis, analysis, and biological evaluation of this ingredient. Further research is warranted to fully characterize its olfactory profile, quantify its antioxidant efficacy, and definitively assess its potential for endocrine disruption.

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